molecular formula C12H15NO4S B14574490 Benzene, 1,4-dimethoxy-5-(methylthio)-2-(2-nitro-1-propenyl)- CAS No. 61638-05-9

Benzene, 1,4-dimethoxy-5-(methylthio)-2-(2-nitro-1-propenyl)-

Cat. No.: B14574490
CAS No.: 61638-05-9
M. Wt: 269.32 g/mol
InChI Key: ZEZKFCRNWMIAEN-UHFFFAOYSA-N
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Description

“Benzene, 1,4-dimethoxy-5-(methylthio)-2-(2-nitro-1-propenyl)-” is an organic compound that belongs to the class of aromatic compounds Aromatic compounds are known for their stability and unique chemical properties due to the delocalized electrons in their ring structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Benzene, 1,4-dimethoxy-5-(methylthio)-2-(2-nitro-1-propenyl)-” typically involves multiple steps, starting from simpler aromatic compounds. One possible route could involve the nitration of a dimethoxybenzene derivative, followed by the introduction of the methylthio group through a substitution reaction. The final step might involve the addition of the nitropropenyl group via a condensation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This could include controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific methods would depend on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

“Benzene, 1,4-dimethoxy-5-(methylthio)-2-(2-nitro-1-propenyl)-” can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions due to its functional groups.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “Benzene, 1,4-dimethoxy-5-(methylthio)-2-(2-nitro-1-propenyl)-” exerts its effects would depend on its interactions with molecular targets. The nitro group, for example, could participate in redox reactions, while the methoxy and methylthio groups might influence the compound’s binding affinity to certain proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,4-dimethoxy-2-nitro-: Lacks the methylthio group.

    Benzene, 1,4-dimethoxy-5-(methylthio)-: Lacks the nitropropenyl group.

    Benzene, 1,4-dimethoxy-2-(2-nitro-1-propenyl)-: Lacks the methylthio group.

Uniqueness

The presence of both the methylthio and nitropropenyl groups in “Benzene, 1,4-dimethoxy-5-(methylthio)-2-(2-nitro-1-propenyl)-” makes it unique compared to similar compounds

Properties

CAS No.

61638-05-9

Molecular Formula

C12H15NO4S

Molecular Weight

269.32 g/mol

IUPAC Name

1,4-dimethoxy-2-methylsulfanyl-5-(2-nitroprop-1-enyl)benzene

InChI

InChI=1S/C12H15NO4S/c1-8(13(14)15)5-9-6-11(17-3)12(18-4)7-10(9)16-2/h5-7H,1-4H3

InChI Key

ZEZKFCRNWMIAEN-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC(=C(C=C1OC)SC)OC)[N+](=O)[O-]

Origin of Product

United States

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